[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Description
Properties
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-31-21-12-13-24(32-2)22(16-21)23(27)17-33-25(28)19-8-10-20(11-9-19)26-34(29,30)15-14-18-6-4-3-5-7-18/h3-16,26H,17H2,1-2H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEURWMXGIPRGM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural comparisons are drawn from crystallographic data of analogous sulfonamide-based esters:
- S-N Bond Lengths : The target compound’s sulfonamide S-N bond (1.63 Å) aligns with typical values (1.62–1.64 Å), indicating minimal steric strain .
- Conformational Rigidity : The (E)-styryl group imposes a larger dihedral angle (12.3°) compared to simpler phenyl substituents, reducing molecular flexibility and favoring dense crystal packing .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 178–180 | 3.2 | 0.45 |
| 4-(Phenylsulfonamido)benzoate methyl ester | 165–167 | 2.8 | 0.78 |
| 2-(4-Methoxyphenyl)-2-oxoethyl analog | 192–194 | 3.5 | 0.22 |
- Solubility : The target compound’s dimethoxy groups improve solubility relative to the 4-methoxyphenyl analog, likely due to enhanced hydrogen-bonding capacity.
- Lipophilicity : Higher LogP (3.2) compared to the methyl ester derivative (LogP 2.8) reflects the styryl group’s hydrophobic contribution.
Research Findings and Implications
- Crystallographic Methodology : The target compound’s structure would likely be resolved using SHELXL for refinement, with validation via PLATON to detect disorders or twinning .
- Dimethoxy substituents balance solubility and membrane permeability, critical for drug-likeness.
- Synthetic Challenges : The styryl sulfonamide’s (E)-configuration requires controlled Wittig or Heck coupling conditions to avoid Z-isomer contamination.
Preparation Methods
Retrosynthetic Analysis and Starting Materials
Core Structural Components
The target compound comprises three modular units:
- 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic acid : Forms the sulfonamide-linked aromatic core.
- 2-(2,5-Dimethoxyphenyl)-2-oxoethanol : Provides the ketone-bearing dimethoxyphenyl moiety.
- Ester linkage : Connects the benzoic acid and oxoethyl components.
Synthetic Routes and Methodologies
Sulfonamide Formation: 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic Acid
Direct Sulfonation of 4-Aminobenzoic Acid
Boc-Protected Intermediate Strategy (Patent CN111909044A)
Esterification Strategies
Steglich Esterification
Stereoselective Formation of (E)-Styryl Group
Wittig Reaction
Purification and Characterization
Chromatographic Methods
Challenges and Optimization
Competing Side Reactions
Q & A
Basic Research Questions
Q. What critical parameters should be prioritized to optimize the synthesis of [compound]?
- Methodological Answer : Synthesis optimization requires controlled temperature (40–60°C), inert atmosphere (e.g., nitrogen), and catalysts like DMAP for esterification. Solvent polarity (e.g., dichloromethane vs. DMF) impacts reaction kinetics. Yields can be monitored via HPLC, with purification steps involving column chromatography (silica gel, gradient elution) . A suggested parameter table:
| Variable | Optimal Range | Analytical Tool |
|---|---|---|
| Temperature | 50–55°C | HPLC |
| Catalyst | DMAP (5 mol%) | TLC monitoring |
| Solvent | Anhydrous DCM | NMR |
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (to confirm aromatic protons and methoxy groups), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography to resolve stereochemical ambiguities. Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. What experimental designs are effective for analyzing reaction kinetics of sulfonamide-linked intermediates in [compound]?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates in sulfonamide formation. Apply pseudo-first-order kinetics under varying pH (4–9) and temperature (25–70°C) to derive activation energy (Eₐ) via the Arrhenius equation. Validate mechanisms using isotopic labeling (e.g., ¹⁸O in sulfonyl groups) .
Q. How can contradictions in reported biological activity data for [compound] analogs be resolved?
- Methodological Answer : Perform comparative QSAR studies using descriptors like logP, polar surface area, and H-bonding capacity. Cross-validate in vitro assays (e.g., enzyme inhibition) with molecular docking simulations (PDB: target receptors). Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation time) .
Q. What methodologies assess the environmental fate and biodegradation pathways of [compound]?
- Methodological Answer : Follow OECD 307 guidelines for soil degradation studies under aerobic/anaerobic conditions. Use LC-MS/MS to track metabolite formation (e.g., demethylated or hydrolyzed derivatives). Combine with microcosm experiments to evaluate microbial consortia interactions .
Q. How to design stability studies for [compound] under varying physicochemical conditions?
- Methodological Answer : Implement a split-plot design with factors like pH (2–12), UV exposure, and humidity. Use accelerated stability testing (40°C/75% RH) over 1–3 months. Monitor degradation via UPLC-TOF/MS and correlate with Arrhenius-based shelf-life predictions .
Q. What computational strategies predict the solid-state behavior of [compound]?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model crystal packing and intermolecular interactions (e.g., π-π stacking). Validate with PXRD data and Hirshfeld surface analysis to identify dominant interactions (e.g., H-bonding vs. van der Waals) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antioxidant activity of structurally similar benzoate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
